molecular formula C6H6BrNOS B8514141 1-(4-Bromomethyl-thiazol-2-yl)-ethanone

1-(4-Bromomethyl-thiazol-2-yl)-ethanone

Cat. No. B8514141
M. Wt: 220.09 g/mol
InChI Key: VBJCOLJPRJMCPK-UHFFFAOYSA-N
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Patent
US07276502B2

Procedure details

Bromide 3a (4.95 g, 0.0224 mol) was heated with acetic acid (50 mL) and potassium acetate (2.64 g, 0.0269 mol) at 100° C. for 16 h. Diluted with ethyl acetate and washed with water 3 times. The organic layer was dried (Na2SO4) and concentrated in vacuo to give a crude oil that was subjected to flash chromatography (20% ethyl acetate/80% hexanes) to give 2.48 g (70%) of the desired product 4a. 1H NMR (CDCl3) δ 7.8 (s, 1H), 5.2 (s, 2H), 2.8 (s, 3H), 2.2 (s, 3H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[N:4]=[C:5]([C:8](=[O:10])[CH3:9])[S:6][CH:7]=1.[C:11]([OH:14])(=[O:13])[CH3:12].C([O-])(=O)C.[K+]>C(OCC)(=O)C>[C:8]([C:5]1[S:6][CH:7]=[C:3]([CH2:2][O:14][C:11](=[O:13])[CH3:12])[N:4]=1)(=[O:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
BrCC=1N=C(SC1)C(C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
potassium acetate
Quantity
2.64 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude oil that

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1SC=C(N1)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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